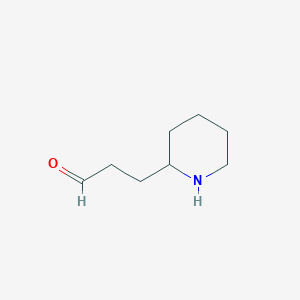

2-Piperidinepropanal

Description

Contextualization within the Piperidine (B6355638) Alkaloid Class and Related Compounds

The 2-piperidinepropanal scaffold is a specific substructure within the broader family of piperidine-containing molecules. The piperidine ring, a six-membered heterocycle with one nitrogen atom, is the defining feature of the piperidine alkaloids, a large and diverse class of naturally occurring compounds. chemicalbook.comresearchgate.net These alkaloids are found throughout the plant kingdom and often exhibit significant biological and pharmacological activities. researchgate.net

A quintessential example is coniine, one of the toxic alkaloids found in poison hemlock (Conium maculatum). slideshare.netwikipedia.org Structurally, coniine is (S)-2-propylpiperidine, the fully reduced form of the side chain of this compound. wikipedia.orgresearchgate.net This direct structural relationship underscores the relevance of the this compound motif as a direct precursor or synthetic equivalent in the construction of such alkaloids. The biosynthesis of coniine itself proceeds from a linear keto-aldehyde, 5-ketooctanal, which undergoes transamination and spontaneous cyclization to form γ-coniceine, an immediate precursor to coniine. researchgate.netwikipedia.org This natural pathway, which relies on an aldehyde for cyclization, highlights the fundamental importance of the propanal side chain in the formation of the 2-substituted piperidine core.

Other related natural products include pelletierine, which features a propanone side chain, and the solenopsins, which are 2,6-disubstituted piperidines found in fire ant venom. acs.orgresearchgate.net These examples further establish the prevalence and importance of three-carbon side chains at the 2-position of the piperidine ring in natural product chemistry.

Importance of the this compound Motif in Contemporary Organic Chemistry Research

In modern organic chemistry, the this compound motif is primarily valued as a reactive intermediate and a versatile building block for the synthesis of more complex molecules. While the compound itself is less common as a stable starting material compared to its corresponding alcohol, 2-piperidinepropanol, its aldehyde functionality is key to a variety of synthetic transformations. ontosight.ai

The aldehyde group is highly reactive and can participate in a range of crucial carbon-carbon bond-forming reactions. These include:

Nucleophilic additions: The aldehyde can be attacked by various nucleophiles to extend the carbon chain.

Aldol (B89426) condensations: It can react with other carbonyl compounds to form α,β-unsaturated systems.

Reductions: The aldehyde is readily reduced to the corresponding primary alcohol (2-piperidinepropanol).

Oxidations: It can be oxidized to form the corresponding carboxylic acid (2-piperidinepropanoic acid). vulcanchem.com

The enantioselective synthesis of 2-alkylpiperidine alkaloids like coniine is considered a benchmark for testing new synthetic methods. researchgate.net Many of these advanced synthetic routes, including biomimetic and organocatalytic approaches, rely on the strategic use of aldehyde or ketone functionalities. acs.org For instance, a common strategy involves the reaction of a cyclic imine (like Δ1-piperideine) with a carbonyl compound, effectively constructing the side chain onto the heterocyclic core in a manner that mirrors its biosynthesis. acs.org Therefore, the this compound structure represents a key synthetic puzzle piece for accessing a wide range of biologically active piperidine derivatives.

Historical Development and Evolution of Research Perspectives on Piperidinepropanal Structures

The research history of the this compound scaffold is inextricably linked to the study of the alkaloids it can form. The journey began with the isolation and characterization of natural products in the 19th century. A monumental achievement in this era was the first total synthesis of a natural alkaloid, coniine, by Albert Ladenburg in 1886. wikipedia.orgresearchgate.net Ladenburg's approach involved the Knoevenagel condensation of 2-methylpyridine (B31789) with acetaldehyde (B116499) to create 2-propenylpyridine, which was then reduced to form racemic coniine. wikipedia.org This landmark synthesis, while not directly using this compound, demonstrated that the 2-propylpiperidine (B147437) structure could be constructed in the laboratory, paving the way for the field of synthetic organic chemistry. nih.gov

Early research was dominated by efforts to elucidate the structures of these complex natural molecules. slideshare.net As analytical techniques advanced, the focus of the scientific community shifted. Contemporary research is now heavily concentrated on developing novel and efficient synthetic pathways to these alkaloids and their analogues. There is a particular emphasis on stereoselectivity—the ability to produce a single enantiomer of a chiral molecule—as different stereoisomers can have vastly different biological effects. researchgate.net The evolution from isolation to stereocontrolled total synthesis marks a significant shift in the research perspective, with the this compound motif and its functional equivalents moving from being simply part of a target structure to being a key tool in the strategic planning of complex molecular syntheses.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 539-34-4 | cas.orgchemnet.com |

| Molecular Formula | C₈H₁₅NO | cas.orgchemnet.com |

| Molecular Weight | 141.21 g/mol | cas.orgchemnet.com |

| Boiling Point | 228.5°C at 760 mmHg | chemnet.com |

| Density | 0.917 g/cm³ | chemnet.com |

| Refractive Index | 1.439 | chemnet.com |

| Flash Point | 95°C | chemnet.com |

| Synonyms | 3-(piperidin-2-yl)propanal, 2-Piperidinepropionaldehyde | cas.orgchemnet.com |

Structure

3D Structure

Properties

CAS No. |

539-34-4 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

3-piperidin-2-ylpropanal |

InChI |

InChI=1S/C8H15NO/c10-7-3-5-8-4-1-2-6-9-8/h7-9H,1-6H2 |

InChI Key |

KXFXYEVDOBHYNC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Piperidinepropanal and Its Derivatives

Stereoselective Synthesis of 2-Piperidinepropanal Enantiomers and Diastereomers

Achieving control over the stereochemistry of this compound is crucial, as different stereoisomers often exhibit distinct biological activities. wikipedia.org Enantioselective synthesis, which favors the formation of a specific enantiomer or diastereomer, is a cornerstone of modern chemical synthesis. wikipedia.org

Asymmetric Organocatalysis in Piperidinepropanal Formation

Asymmetric organocatalysis has emerged as a powerful, metal-free approach for synthesizing chiral molecules. units.it This methodology utilizes small, chiral organic molecules to catalyze enantioselective transformations. units.it Proline and its derivatives are prominent organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.govmdpi.comfrontiersin.org

A biomimetic, organocatalytic asymmetric synthesis has been developed for 2-substituted piperidine-type alkaloids, which are structurally related to this compound. nih.gov This approach, which can be protective-group-free, has yielded products with up to 97% enantiomeric excess (ee). nih.gov The use of specific solvents like benzonitrile (B105546) or acetonitrile (B52724) is effective in preventing product racemization. nih.gov

The aza-Michael reaction is another key transformation amenable to organocatalysis for the construction of piperidine (B6355638) rings. beilstein-journals.org Chiral cinchona-based primary-tertiary diamines, in conjunction with a co-catalyst such as trifluoroacetic acid (TFA), have been successfully employed for the asymmetric intramolecular aza-Michael addition of enone carbamates to furnish 2-substituted piperidines in high yields and with excellent enantioselectivity (up to 99% ee). beilstein-journals.org The co-catalyst aids in the formation of the crucial iminium intermediate. beilstein-journals.org

| Catalyst System | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Proline-based catalysts | Biomimetic synthesis | 2-substituted piperidines | Up to 97% | nih.gov |

| Chiral cinchona-based diamine/TFA | Intramolecular aza-Michael addition | 2-substituted piperidines | Up to 99% | beilstein-journals.org |

Transition Metal-Catalyzed Enantioselective Routes to this compound

While the provided search results focus heavily on organocatalysis, transition metal catalysis represents another major pillar of asymmetric synthesis. These methods often involve the use of chiral ligands coordinated to a metal center to induce stereoselectivity. For the synthesis of substituted piperidines, palladium-catalyzed reactions have shown significant utility. For instance, a Lewis acid-catalyzed SN2-type ring-opening of activated aziridines followed by a palladium-catalyzed dearomative spirocyclization has been used to synthesize 3-spiropiperidino indolenines with excellent enantiomeric excess (up to >99% ee) and diastereomeric ratios (dr >99:1). rsc.org This demonstrates the power of transition metal catalysis in constructing complex piperidine-containing scaffolds with high stereocontrol.

Biocatalytic Approaches for Chiral this compound Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity. Lipases are a class of enzymes that have been effectively used in the kinetic resolution of racemic mixtures to obtain enantiomerically pure compounds. For example, lipase (B570770) PS-mediated resolution has been employed to separate enantiomers of a diol precursor, which were then transformed into enantiomerically pure acetates for the synthesis of furanosesquiterpenes. nih.gov This principle can be applied to the synthesis of chiral piperidine precursors. By resolving a racemic mixture of a key intermediate, one can obtain the desired enantiomer for subsequent elaboration into chiral this compound.

Modular Synthesis Strategies for Substituted this compound Scaffolds

Modular synthesis allows for the rapid generation of a library of diverse molecules from a common set of building blocks. This is particularly valuable for drug discovery and the exploration of structure-activity relationships.

Multicomponent Reaction Protocols in Piperidinepropanal Assembly

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. Asymmetric organocatalytic multicomponent cascade reactions have been recognized as an effective strategy for biomimetic syntheses, enabling the construction of complex molecules in a single pot. units.it These reactions can create multiple new bonds and stereocenters in a controlled manner, offering a rapid route to substituted piperidine scaffolds.

Chemo- and Regioselective Functionalization of this compound Ring Systems

The ability to selectively introduce functional groups at specific positions on the piperidine ring is essential for creating diverse derivatives. A practical and highly stereoselective method for accessing 2,6-disubstituted piperidines has been developed using an amidine auxiliary. rsc.org This process involves the diastereoselective addition of a Grignard reagent to the 2-position of an activated pyridinium (B92312) salt. The amidine group then directs a regioselective metalation at the 6-position, allowing for further functionalization through an electrophilic quench or a Negishi cross-coupling. rsc.org The resulting 2,6-disubstituted dihydropyridines can then be reduced to the saturated piperidine ring with high diastereoselectivity. rsc.org This approach provides a modular and controlled way to build complexity onto the piperidine core.

| Functionalization Strategy | Key Reagents/Auxiliaries | Positions Functionalized | Stereoselectivity | Reference |

| Directed Metalation | Amidine auxiliary, Grignard reagents | 2 and 6 | High diastereoselectivity | rsc.org |

| Radical Cyclization | Stabilized radicals, α,β-unsaturated esters | 2, 4, and 5 | Diastereomeric ratios from 3:2 to 40:1 | nih.gov |

Another approach to synthesizing substituted piperidines involves radical cyclization. A 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported for the synthesis of 2,4,5-trisubstituted piperidines. nih.gov This method results in the formation of only two of the four possible diastereoisomers, with diastereomeric ratios varying from 3:2 to 40:1, depending on the radical stabilizing group. nih.gov

Flow Chemistry Applications in Scalable this compound Production

Flow chemistry, or continuous-flow processing, offers substantial advantages over traditional batch synthesis, particularly for scalable production. stolichem.comchemtrix.com In a flow process, reagents are continuously pumped through a reactor, providing precise control over reaction parameters such as temperature, pressure, and residence time. chemtrix.com This technique is inherently more efficient and safer, reducing downtime and waste. stolichem.comseqens.com

The primary benefits of applying flow chemistry to the synthesis of piperidine derivatives include enhanced heat and mass transfer, which is crucial for managing highly exothermic or rapid reactions safely. chemtrix.com The small reactor volume, or "hold-up volume," minimizes the risk associated with hazardous intermediates, as only a small amount of material is reacting at any given moment. chemtrix.com This is particularly relevant for constructing heterocyclic systems where reactive intermediates are common.

Table 1: Advantages of Flow Chemistry for Scalable Synthesis

| Feature | Advantage in Production of Piperidine Derivatives | Citation |

|---|---|---|

| Enhanced Heat & Mass Transfer | Improved safety and control over exothermic cyclization or functionalization reactions. | chemtrix.com |

| Precise Parameter Control | Higher selectivity and yield, minimizing byproduct formation. | chemtrix.com |

| Small Reactor Volume | Safe handling of potentially unstable or hazardous intermediates. | chemtrix.com |

| Seamless Scalability | Straightforward scale-up from lab to production by running the process for longer or using parallel systems. | stolichem.comnih.gov |

| Process Automation | Increased reproducibility and reduced operational costs. | rsc.org |

| Reduced Waste | Lower solvent consumption, especially when coupling multiple synthetic steps. | seqens.com |

Novel Ring-Forming Reactions for the Piperidine Core of this compound

The construction of the piperidine ring is the foundational step in the synthesis of this compound. Modern organic synthesis has produced a variety of innovative methods for forming this key heterocyclic core.

Intramolecular Cyclization and Annulation Methodologies

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear precursor is induced to form a cyclic structure. A variety of catalysts and reaction conditions can be employed to achieve this transformation.

One approach involves the radical-mediated cyclization of amino-aldehydes or related structures. nih.gov For example, cobalt(II) catalysts can facilitate the intramolecular cyclization of linear amino-aldehydes. nih.gov Other methods include anodic C-H bond activation via electrolysis or copper-catalyzed C-H activation to initiate the cyclization cascade. nih.gov Gold-catalyzed annulation procedures have also been developed, allowing for the direct assembly of piperidine structures from components like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Annulation reactions, which form a new ring onto an existing structure, provide another versatile route. Tunable [3+2] and [4+2] annulation protocols can be used to access piperidine scaffolds from common precursors like olefins and allylsulfonamides. nih.gov By carefully selecting reagents and reaction conditions (e.g., N-bromosuccinimide vs. N-iodosuccinimide, solvent concentration), the reaction pathway can be directed to selectively form the desired six-membered piperidine ring. nih.gov Palladium-catalyzed annulation strategies using precursors like cyclic carbamates also provide an efficient means to access highly functionalized piperidines. core.ac.uk

Table 2: Selected Intramolecular Cyclization and Annulation Methods for Piperidine Synthesis

| Method | Catalyst / Reagent | Precursors | Key Feature | Citation |

|---|---|---|---|---|

| Radical-Mediated Cyclization | Cobalt(II) | Linear amino-aldehydes | Forms piperidine ring from acyclic amine. | nih.gov |

| Gold-Catalyzed Annulation | Gold Catalyst | N-allenamides, alkene-tethered oximes | Direct assembly of piperidine core. | ajchem-a.com |

| Tunable [4+2] Annulation | N-Bromosuccinimide (NBS), light | Styrene, allylsulfonamide | Condition-dependent protocol to favor piperidine formation. | nih.gov |

| Palladium-Catalyzed Annulation | Pd(dba)₂, phosphoramidite (B1245037) ligand | Cyclic carbamate, 1,3-dicarbonyls | Versatile access to highly functionalized piperidines. | core.ac.uk |

| Reductive Hydroamination | Acid-mediated | Alkynes with enamine formation | Forms piperidine via an iminium ion intermediate. | nih.gov |

Dearomatization-Hydrogenation Strategies for Piperidinepropanal Precursors

A highly effective strategy for synthesizing substituted piperidines involves the dearomatization followed by hydrogenation of readily available aromatic precursors, such as pyridines. researchgate.netresearchgate.net This approach is particularly powerful for creating stereochemically defined piperidine rings.

A notable example is the rhodium-catalyzed dearomatization–hydrogenation process for producing all-cis-(multi)fluorinated piperidines from corresponding fluoropyridines. researchgate.netspringernature.com This one-pot, two-step reaction first breaks the aromaticity of the pyridine (B92270) ring using a reagent like pinacol (B44631) borane (B79455) (HBpin) in the presence of a rhodium catalyst. springernature.com This forms diene intermediates, which are then hydrogenated in the same pot to yield the saturated piperidine ring with high diastereoselectivity. researchgate.netspringernature.com

This dearomatization-hydrogenation (DAH) process avoids the often impractical multi-step syntheses previously required for such structures. springernature.com The method has been shown to be robust, though it requires dry conditions to prevent deactivation of the catalyst. springernature.com While initially developed for fluorinated pyridines, the underlying principle of converting stable, flat aromatic precursors into three-dimensional saturated heterocycles is a key strategy for accessing complex piperidine cores. researchgate.netmdpi.com An alternative approach uses heterogeneous palladium catalysts for the cis-selective hydrogenation of fluoropyridines, which can tolerate a wider range of functional groups. acs.org

Table 3: Dearomatization-Hydrogenation for Piperidine Synthesis

| Method | Catalyst System | Precursor | Product Feature | Citation |

|---|---|---|---|---|

| Rhodium-Catalyzed DAH | Rhodium(I) complex, Pinacol borane (HBpin) | Fluoropyridines | All-cis-(multi)fluorinated piperidines; high diastereoselectivity. | researchgate.netspringernature.commdpi.com |

| Heterogeneous Hydrogenation | Palladium on carbon (Pd/C) | Fluoropyridines | cis-Selective reduction; tolerant of other aromatic systems. | acs.org |

| Stereoselective Cascade | Palladium catalyst, Raney-Ni | Pyridinium salt | Stereoselective coupling followed by partial reduction. | mdpi.com |

Radical Cross-Coupling and C-H Oxidation for Piperidinepropanal Scaffolds

For the synthesis of complex piperidine derivatives, functionalizing the pre-formed piperidine ring is a critical step. A modern and powerful strategy combines biocatalytic carbon-hydrogen (C–H) oxidation with radical cross-coupling. chemistryviews.orgresearchgate.net This two-step process allows for the rapid, modular, and stereoselective installation of various substituents onto the piperidine scaffold. chemistryviews.orgacs.org

The first step involves a selective C–H oxidation using enzymes. acs.org Engineered enzymes, such as cytochrome P450 variants or hydroxylases, can introduce a hydroxyl group (-OH) at a specific, unactivated C-H bond on the piperidine ring with high enantioselectivity. chemistryviews.orgresearchgate.net This enzymatic step effectively installs a functional "handle" on the molecule.

In the second step, this newly installed hydroxyl group is leveraged in a radical cross-coupling reaction. acs.org Using methods like Ni-electrocatalytic decarboxylative cross-coupling, the hydroxylated piperidine can be coupled with various partners, such as aryl iodides, to form a new carbon-carbon bond. chemistryviews.org This approach streamlines the synthesis of complex, three-dimensional molecules, bypassing the multi-step functional group manipulations required in traditional synthetic routes. researchgate.netacs.org This combination of biocatalysis and radical chemistry provides a highly efficient and modular platform for creating a diverse library of substituted piperidines. chemistryviews.org

Table 4: C-H Oxidation and Radical Cross-Coupling Strategy

| Step | Method | Reagents/Catalysts | Function | Citation |

|---|---|---|---|---|

| 1. C-H Oxidation | Biocatalytic Hydroxylation | Engineered enzymes (e.g., P450, P4H) | Installs a hydroxyl group at a specific C-H bond with high stereoselectivity. | chemistryviews.orgresearchgate.netacs.org |

| 2. Radical Cross-Coupling | Ni-electrocatalytic decarboxylative cross-coupling | Nickel catalyst, aryl iodides | Forms a new C-C bond at the site of the hydroxyl group. | chemistryviews.orgresearchgate.net |

Stereochemical Research on 2 Piperidinepropanal and Its Analogues

Investigation of Chirality and Isomerism in 2-Piperidinepropanal Systems

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. wikipedia.org This phenomenon is broadly categorized into geometrical and optical isomerism. savemyexams.comallen.in

The core of understanding the stereochemistry of this compound lies in the concept of chirality. A molecule is chiral if it is non-superimposable on its mirror image. khanacademy.org The most common source of chirality in molecules like this compound is the presence of a chiral center, which is typically a carbon atom bonded to four different groups. allen.in The presence of such a center in this compound gives rise to enantiomers, which are pairs of stereoisomers that are mirror images of each other. wikipedia.org These enantiomers often exhibit identical physical properties, except for their interaction with plane-polarized light and their behavior in chiral environments. wikipedia.orgallen.in

In addition to enantiomers, this compound systems can also exhibit diastereomerism. Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.orgallen.in This occurs when a molecule has two or more chiral centers. For instance, in substituted analogues of this compound, different spatial arrangements of substituents can lead to diastereomers, which, unlike enantiomers, have distinct physical and chemical properties. wikipedia.org

Geometrical isomerism, another facet of stereoisomerism, can arise in analogues of this compound, particularly in unsaturated derivatives or within the ring structure itself. savemyexams.comallen.inchemguide.co.uk This type of isomerism is often described using cis-trans or E/Z notation and results from restricted rotation around a bond, such as a carbon-carbon double bond or within the cyclic framework of the piperidine (B6355638) ring. chemguide.co.uksavemyexams.com For example, substituents on the piperidine ring can be arranged in a cis (on the same side) or trans (on opposite sides) configuration relative to the plane of the ring, leading to different geometrical isomers. savemyexams.com

Conformational Analysis and Dynamic Stereochemistry of the Piperidinepropanal Ring

The piperidine ring in this compound is not static; it undergoes rapid conformational changes. The most stable conformation for the piperidine ring is typically a chair conformation. nih.govresearchgate.net However, the presence of substituents can influence the ring's geometry, leading to other conformations such as a half-chair or a twist-boat. nih.gov

The stability of a particular chair conformation is largely determined by the steric interactions of the substituents. utdallas.edu Substituents can occupy either an axial position (pointing up or down from the ring) or an equatorial position (pointing out from the side of the ring). Generally, conformations with larger substituents in the equatorial position are more stable due to reduced steric strain, specifically 1,3-diaxial interactions. utdallas.edu The energy difference between placing a substituent in an axial versus an equatorial position is known as the A-value, which increases with the size of the substituent. utdallas.edu

The hybridization state of the carbon atom at the 2-position of the piperidine ring also plays a crucial role in determining the ring's conformation. nih.gov An sp³-hybridized carbon at this position generally favors the chair conformation, while an sp²-hybridized carbon can distort the ring towards a half-chair conformation. nih.gov

Dynamic stereochemistry refers to the study of these rapidly interconverting conformations and how they influence the molecule's reactivity. nih.govunibo.it The energy barrier for the interconversion between different chair conformations (a process known as ring flipping) is generally low, allowing for a dynamic equilibrium between various conformers at room temperature. utdallas.edu This dynamic behavior is a key aspect of the stereochemistry of this compound and its analogues, as the reactivity of the molecule can be dependent on the population of a particular conformer. slideshare.net

Stereochemical Control in Reactions Involving this compound as a Chiral Building Block

Prochirality is a key concept when discussing stereochemical control. A prochiral molecule can be converted into a chiral molecule in a single step. numberanalytics.com The ability to control which enantiomer is formed during a reaction is a central goal of asymmetric synthesis. numberanalytics.com

This compound, possessing a chiral center, is a valuable chiral building block in organic synthesis. guidechem.comenamine.nettcichemicals.comuni-regensburg.de The inherent chirality of this molecule can be used to influence the stereochemical outcome of subsequent reactions, a concept known as substrate stereochemical control. youtube.com The existing stereocenter can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

Stereochemical control can be achieved by relaying stereochemical information from one part of the molecule to a reacting center. beilstein-institut.de In the context of this compound, the conformation of the piperidine ring and the orientation of its substituents can create a specific three-dimensional environment that favors a particular reaction pathway.

The development of stereoselective reactions is crucial for synthesizing complex molecules with high purity. numberanalytics.com For instance, in the synthesis of pharmaceuticals, producing the correct stereoisomer is often essential for efficacy and safety. numberanalytics.com Chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct a reaction's stereochemistry, are another important tool. youtube.comtcichemicals.com While this compound itself can act as a chiral substrate, understanding the principles of how chirality is transferred is fundamental to its application as a building block. nih.gov

Chiral Resolution and Enantiomeric Enrichment Techniques for this compound

Since chemical synthesis often produces a racemic mixture (a 50:50 mixture of enantiomers), methods for separating these enantiomers, a process called chiral resolution, are essential. libretexts.org Enantiomers have identical physical properties, making their separation challenging by standard laboratory techniques like distillation or simple crystallization. libretexts.orgminia.edu.eg

One common method for resolving a racemic mixture is to convert the enantiomers into diastereomers by reacting them with a pure enantiomer of another chiral compound, known as a resolving agent. libretexts.orgminia.edu.egpharmtech.com These resulting diastereomers have different physical properties and can be separated by techniques such as fractional crystallization. minia.edu.eg For a racemic amine like this compound, a chiral acid could be used as the resolving agent to form diastereomeric salts. minia.edu.eg After separation, the individual enantiomers of the original compound can be recovered. libretexts.org

Chromatographic methods are also widely used for chiral separations. mdpi.com This can involve using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. researchgate.net Another approach is to derivatize the enantiomers with a chiral reagent to form diastereomers that can then be separated on a standard chromatography column. sepscience.com

Mechanistic Investigations of Biological Interactions Involving 2 Piperidinepropanal Analogues

Exploration of Intracellular Signaling Pathways Modulated by Piperidinepropanal Derivatives

The binding of 2-piperidinepropanal analogues to their molecular targets initiates a cascade of intracellular events that ultimately lead to a cellular response. Research in this area aims to delineate the specific signaling pathways that are modulated by these compounds.

By interacting with key receptors and enzymes involved in synaptic transmission, this compound derivatives can significantly modulate neurotransmission.

Modulation of Cholinergic Neurotransmission: As inhibitors of acetylcholinesterase, these compounds can enhance cholinergic neurotransmission by increasing the levels of acetylcholine in the synapse. This can lead to increased activation of both muscarinic and nicotinic acetylcholine receptors, impacting cognitive processes, muscle function, and autonomic nervous system regulation. The increase in acetylcholine content in brain regions like the cerebral cortex and hippocampus has been demonstrated for potent piperidine-based AChE inhibitors nih.gov.

Modulation of Glutamatergic Neurotransmission: As antagonists of NMDA and modulators of AMPA receptors, piperidinepropanal analogues can influence glutamatergic neurotransmission, which is fundamental for excitatory synaptic signaling. By blocking NMDA receptors, they can reduce excessive neuronal excitation and prevent excitotoxicity. By modulating AMPA receptors, they can fine-tune the strength of synaptic connections. These actions have profound implications for synaptic plasticity, learning, and memory nih.govnih.gov.

The modulation of intracellular signaling pathways by this compound analogues triggers a variety of cellular responses. The nature of these responses is dependent on the cell type, the specific receptors and enzymes expressed, and the downstream signaling cascades that are activated or inhibited.

For instance, the antagonism of NMDA receptors can lead to a reduction in calcium influx into neurons. Since calcium is a critical second messenger involved in numerous cellular processes, including gene expression, enzyme activation, and apoptosis, the modulation of its intracellular concentration can have significant consequences for neuronal function and survival.

The activation of different muscarinic receptor subtypes is coupled to distinct second messenger systems. For example, M1 and M3 receptors are typically coupled to the Gq/11 protein, leading to the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. In contrast, M2 and M4 receptors are coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels nih.gov. Therefore, by selectively antagonizing these receptors, piperidinepropanal analogues can differentially affect these signaling pathways and the cellular responses they control.

Biochemical Pathway Interrogation involving this compound Structures

The investigation of biochemical pathways involving analogues of this compound, particularly piperidine (B6355638) alkaloids, provides significant insights into the metabolic networks within various organisms. These studies are crucial for understanding how these compounds are synthesized, degraded, and how they influence cellular metabolism.

Studies on Metabolic Flux and Regulation Perturbations

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a biological system, offering a detailed view of cellular metabolism. rsc.orgmdpi.com While direct MFA studies on this compound are not extensively documented, research on the biosynthesis of piperidine alkaloids, which share the core piperidine structure, provides valuable analogous information. These alkaloids are known to be derived from the amino acid L-lysine. biorxiv.orgmdpi.com

The introduction of piperidine-containing compounds can perturb existing metabolic pathways. For instance, the biosynthesis of these alkaloids necessitates the diversion of lysine (B10760008) from primary metabolic pathways, such as protein synthesis, into specialized secondary metabolic routes. This redirection of metabolic flux can have cascading effects on cellular growth and development. The regulation of these pathways is complex, often involving feedback inhibition or induction of key enzymes in response to cellular needs or environmental stimuli.

Table 1: Key Enzymes and Intermediates in the Biosynthesis of Piperidine Alkaloids from Lysine

| Precursor | Key Intermediate | Key Enzyme Class | Resulting Structure |

| L-Lysine | Cadaverine | Lysine Decarboxylase | Piperidine Ring Precursor |

| L-Lysine | Δ¹-piperideine | Δ¹-piperideine Synthase | Piperidine Ring |

Application of Isotopic Labeling in Metabolic Pathway Elucidation

Isotopic labeling is a fundamental technique for tracing the flow of atoms through metabolic pathways, thereby elucidating the biosynthetic origins of complex molecules. nih.gov In the context of piperidine alkaloids, stable isotopes such as ¹³C and ¹⁵N have been instrumental in confirming lysine as the primary precursor and in detailing the subsequent steps of their biosynthesis.

Studies have utilized isotopically labeled lysine (e.g., [ε-¹⁵N, ε-¹³C]-lysine) fed to organisms that produce piperidine alkaloids. researchgate.net By analyzing the incorporation of these labels into the final alkaloid products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the transformation of the precursor into the product.

For example, labeling experiments have been crucial in demonstrating the non-symmetric incorporation of nitrogen from lysine into the piperidine ring of certain alkaloids, which has led to the discovery of novel enzymatic mechanisms such as the direct formation of Δ¹-piperideine from lysine via an oxidative deamination catalyzed by Δ¹-piperideine synthase. researchgate.net These findings challenge previous models that proposed a symmetric intermediate like cadaverine in all piperidine alkaloid biosynthetic pathways.

Table 2: Isotopic Labeling Studies in Piperidine Alkaloid Biosynthesis

| Labeled Precursor | Organism/System | Analytical Technique | Key Finding |

| [ε-¹⁵N, ε-¹³C]-lysine | Flueggea suffruticosa | LC-MS, ¹³C-NMR | Non-symmetric formation of Δ¹-piperideine from lysine. researchgate.net |

| Chirally labeled cadaverine-1-³H | Plant systems | Isotope ratio analysis | Elucidation of stereospecific steps in the biosynthetic pathway. mdpi.com |

These isotopic labeling studies provide definitive evidence for the proposed biosynthetic pathways and are essential for understanding the intricate enzymatic reactions that lead to the diverse array of piperidine alkaloids found in nature. The insights gained from these investigations on piperidine alkaloids serve as a valuable framework for inferring the potential metabolic pathways and interactions of this compound and its other analogues.

Role of 2 Piperidinepropanal in Complex Molecular Architectures and Biosynthesis Research

2-Piperidinepropanal as a Precursor in Natural Product Total Synthesis

The aldehyde functionality and the chiral piperidine (B6355638) core of this compound make it a powerful intermediate for the total synthesis of numerous alkaloids. Its structure is embedded within a variety of complex natural products, and its use as a synthon allows for the direct and efficient construction of these intricate molecules.

In diversity-oriented synthesis (DOS), research groups have utilized commercially available 2-piperidine ethanol (B145695) as a versatile starting material to generate libraries of piperidine-containing derivatives. researchgate.netnih.gov The oxidation of this alcohol to this compound provides a reactive aldehyde that can undergo a multitude of transformations, such as aldol (B89426) reactions, Wittig olefinations, and reductive aminations, to build molecular complexity. This approach has been successfully applied to the stereoselective total synthesis of (–)-anaferine, a bis-piperidine alkaloid. researchgate.netnih.gov In this synthesis, a derivative of 2-piperidine ethanol is oxidized to the corresponding aldehyde, which then serves as a key electrophile in a crucial bond-forming step.

The total synthesis of other piperidine alkaloids, such as those belonging to the Prosopis, Sedum, and Lobelia families, can be conceptually traced back to a this compound scaffold. For example, the synthesis of pelletierine, which features a 2-propanone side chain at the C-2 position, can be envisioned from a this compound derivative through a Grignard-type addition followed by oxidation. researchgate.net The aldehyde acts as a key electrophile for introducing the carbon skeleton of the side chain. Similarly, bisquinolizidine alkaloids, which feature complex fused ring systems, have been synthesized using modular approaches where piperidine-based building blocks are key. nih.gov The propanal side chain offers a three-carbon extension that is ideal for subsequent intramolecular cyclizations to form adjacent rings. mdpi.com

The table below summarizes representative natural products where this compound or its synthetic equivalents are valuable precursors.

| Natural Product | Alkaloid Class | Potential Synthetic Utility of this compound | Key Reactions |

| Anaferine | Bis-piperidine | Serves as the C2-substituted piperidine monomer for dimerization. researchgate.net | Aldol condensation, Reductive amination |

| Pelletierine | Piperidine | Precursor to the 2-(propan-2-one) side chain. researchgate.netmdpi.com | Grignard addition, Oxidation |

| Lobeline | Piperidine | Building block for the C2 side chain. researchgate.netiupac.org | Wittig reaction, Aldol addition |

| Sedamine | Piperidine | C2 side chain installation via alkylation or conjugate addition. | Reductive amination, Michael addition |

| Dysidone A | Piperidone | A starting point for constructing the substituted piperidone ring. rsc.org | Cyclization, Oxidation |

These examples underscore the strategic importance of this compound in modern synthetic organic chemistry, enabling more efficient and convergent routes to biologically active natural products. nsf.govchemrxiv.orgnih.gov

Design and Synthesis of this compound-Containing Molecular Probes

Molecular probes are essential tools for studying biological systems, allowing for the visualization, quantification, and functional analysis of specific biomolecules like proteins and nucleic acids. tcu.edu The unique structural and chemical properties of this compound make it an excellent scaffold for the design and synthesis of novel molecular probes. mdpi.comresearchgate.netresearchgate.netnih.gov

The aldehyde group of this compound is a key reactive handle for bioconjugation. It can be readily coupled to fluorophores, biotin (B1667282) tags, or other reporter molecules using reactions like reductive amination to form stable secondary amine linkages. This allows for the targeted delivery of the probe to its biological target. Furthermore, the piperidine ring itself can be a crucial part of the pharmacophore, responsible for binding to the target molecule with high affinity and selectivity. researchgate.netnih.gov

For instance, in the development of inhibitors for enzymes or ligands for receptors, the chiral piperidine scaffold can impart specific stereochemical interactions that enhance binding potency and selectivity. researchgate.netthieme-connect.com By attaching a reporter group to the propanal side chain of this compound, a library of probes can be synthesized to investigate structure-activity relationships (SAR) and identify the most effective compounds. nih.govljmu.ac.uk This strategy has been employed in the development of probes for various targets, including G-protein coupled receptors, ion channels, and enzymes. academictree.orgmdpi.comfrancis-press.com

Below is a table outlining the potential applications of this compound in the design of different types of molecular probes.

| Probe Type | Design Strategy | Target Class | Potential Application |

| Fluorescent Probes | Conjugation of a fluorophore (e.g., coumarin, BODIPY) to the aldehyde. tcu.edumdpi.com | Enzymes, Receptors | Cellular imaging, High-throughput screening |

| Affinity-Based Probes | Attachment of a biotin tag for streptavidin-based pulldown. ljmu.ac.uk | Unknown protein targets | Target identification and validation |

| PET Imaging Agents | Incorporation of a positron-emitting isotope (e.g., ¹⁸F) into the scaffold. | Neuroreceptors, Tumors | In vivo imaging of biological processes |

| Inhibitor Scaffolds | The piperidine core acts as a pharmacophore, with modifications to the side chain. nih.gov | Kinases, Proteases | Drug discovery, Mechanistic studies |

The modular nature of this compound allows chemists to systematically vary both the piperidine substitution and the functional group attached to the side chain, facilitating the optimization of probes for specific biological applications. nih.gov

Hypothetical Biosynthetic Pathways Leading to this compound Scaffolds

In nature, piperidine alkaloids are predominantly biosynthesized from the amino acid L-lysine. researchgate.netiupac.orgresearchgate.netcdnsciencepub.com The established pathway involves the decarboxylation of lysine (B10760008) to form cadaverine, which is then oxidatively deaminated and cyclized to yield the key intermediate, Δ¹-piperideine. researchgate.netbiorxiv.org This cyclic imine serves as the electrophilic scaffold for the addition of various carbon units, leading to the diverse array of naturally occurring piperidine alkaloids.

A hypothetical biosynthetic pathway to a this compound scaffold would likely begin with this conserved intermediate, Δ¹-piperideine. The three-carbon propanal side chain could be installed through an enzyme-catalyzed condensation reaction, similar to a biological aldol or Claisen condensation. One plausible route involves the reaction of Δ¹-piperideine with a three-carbon nucleophile derived from primary metabolism, such as pyruvate (B1213749) or malonyl-CoA.

A proposed enzymatic sequence is outlined below:

| Step | Reaction | Enzyme Class (Hypothetical) | Precursors | Product |

| 1 | Formation of Δ¹-piperideine | Lysine Decarboxylase, Amine Oxidase or Δ¹-piperideine Synthase biorxiv.org | L-Lysine | Δ¹-piperideine |

| 2 | Aldol-type Condensation | Aldolase / Condensing Enzyme | Δ¹-piperideine, Pyruvate | 2-(2-oxopropyl)-piperideine intermediate |

| 3 | Decarboxylation | Decarboxylase | 2-(2-oxopropyl)-piperideine intermediate | 2-acetonylpiperidine (Pelletierine) |

| 4 | Chain Elongation/Reduction | Reductase / PKS-like module | 2-acetonylpiperidine | 3-(piperidin-2-yl)propan-1-ol |

| 5 | Oxidation | Alcohol Dehydrogenase | 3-(piperidin-2-yl)propan-1-ol | This compound |

This hypothetical pathway draws parallels with the known biosynthesis of pelletierine, which features a 2-acetonyl (C₃) side chain. researchgate.netmdpi.com The formation of anaferine, a dimer of pelletierine, further supports the biological feasibility of elaborating the piperidine ring at the C-2 position with three-carbon units. mdpi.com The subsequent enzymatic modifications—such as reduction of the ketone and oxidation of the resulting alcohol—are common transformations in secondary metabolite biosynthesis, lending credence to the potential natural occurrence of this compound or its derivatives as metabolic intermediates. mdpi.com

Applications of this compound in Material Science Research (e.g., chiral supramolecular assemblies)

The field of material science increasingly relies on the principles of supramolecular chemistry to construct functional materials from molecular building blocks. magtech.com.cn Chiral molecules are particularly valuable in this context, as they can direct the formation of ordered, non-centrosymmetric assemblies with unique optical, electronic, and catalytic properties. mdpi.commdpi.comnih.gov

Chiral this compound is an ideal candidate for creating such "bottom-up" materials. Its key features for supramolecular assembly include:

Chirality: The inherent chirality of the piperidine ring can be transferred to the macroscopic scale, inducing the formation of helical fibers, twisted ribbons, or chiral liquid crystals. nih.govsioc-journal.cn

Hydrogen Bonding: The secondary amine of the piperidine ring can act as both a hydrogen bond donor and acceptor, facilitating directional, non-covalent interactions between molecules.

Dynamic Covalent Chemistry: The aldehyde group can participate in reversible reactions, such as the formation of imines with primary amines. This allows for the creation of dynamic materials that can self-assemble, self-heal, and respond to external stimuli (e.g., pH or temperature changes). nankai.edu.cn

The combination of these features enables the use of this compound derivatives in a range of material science applications.

| Supramolecular Assembly | Driving Force(s) | Potential Application |

| Chiral Gels | Hydrogen bonding, π-stacking | Chiral separations, Asymmetric catalysis |

| Helical Polymers | Dynamic imine bonds, Chirality transfer | Chiroptical switches, mdpi.com Sensing |

| Liquid Crystals | Anisotropic molecular shape, Intermolecular forces | Optical displays, Smart materials |

| Metal-Organic Frameworks (MOFs) | Coordination to metal ions, nih.gov H-bonding | Enantioselective adsorption, Catalysis |

For example, condensing chiral this compound with aromatic diamines could lead to the formation of helical supramolecular polymers whose chirality (and thus their optical properties, like circular dichroism) could be switched. mdpi.com In another application, its incorporation into metal-organic complexes can create chiral pores capable of enantioselective recognition and separation of guest molecules. nih.gov The conformational properties of the piperidine ring, which typically adopts a stable chair conformation, add a degree of predictability to the design of these complex architectures. nih.gov The ongoing exploration of chiral piperidine scaffolds promises to yield new functional materials with tailored properties for advanced applications. thieme-connect.comsioc-journal.cn

Cutting Edge Analytical and Spectroscopic Research Applied to 2 Piperidinepropanal

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about a molecule's structure, bonding, and atomic arrangement by probing the interaction of the molecule with electromagnetic radiation. unizar-csic.esrsc.orguniv-lille1.fr For a definitive structural analysis of 2-Piperidinepropanal, a combination of high-resolution mass spectrometry, multidimensional nuclear magnetic resonance, and vibrational spectroscopy is employed.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with high accuracy and precision. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. bioanalysis-zone.com When applied to this compound, HRMS would provide an exact mass measurement, confirming its molecular formula, C₈H₁₅NO.

Following ionization, the molecular ion of this compound undergoes fragmentation. The analysis of these fragments provides a roadmap of the molecule's structure. uni-saarland.delibretexts.org The fragmentation pattern is reproducible and depends on the relative stability of the resulting fragments. acdlabs.com Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The bond adjacent to the nitrogen atom in the piperidine (B6355638) ring is susceptible to cleavage, leading to the formation of a stable iminium ion. This is a characteristic fragmentation for cyclic amines.

Loss of the propanal side chain: Cleavage of the bond between the piperidine ring and the propanal side chain would result in a fragment corresponding to the piperidine ring and a neutral loss of the C₃H₅O group.

Cleavage within the side chain: Fragmentation can occur along the propanal side chain, such as the loss of the formyl group (CHO).

These fragmentation patterns allow for the precise mapping of the molecule's connectivity.

Illustrative HRMS Fragmentation Data for this compound

Note: This table presents plausible fragments and their theoretical exact masses for illustrative purposes.

| Fragment Ion Structure | Proposed Fragmentation Pathway | Theoretical Exact Mass (m/z) |

| [C₈H₁₅NO]⁺• | Molecular Ion | 141.11536 |

| [C₈H₁₄N]⁺ | Loss of CHO | 112.11208 |

| [C₅H₁₀N]⁺ | Alpha-cleavage at C2-C(side chain) | 84.08078 |

| [C₅H₁₀]⁺• | Loss of propanal side chain radical | 70.07825 |

Multidimensional Nuclear Magnetic Resonance Spectroscopy

While one-dimensional Nuclear Magnetic Resonance (NMR) provides initial data on the chemical environment of protons (¹H) and carbons (¹³C), complex molecules like this compound often exhibit signal overlap. Multidimensional NMR techniques, such as COSY and HSQC, resolve these ambiguities by spreading the signals across two dimensions, revealing correlations between nuclei. mdpi.comlibretexts.orgnationalmaglab.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgucl.ac.uk For this compound, this would allow for the mapping of proton-proton connectivities within the piperidine ring and along the propanal side chain, confirming the sequence of methylene (B1212753) groups.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. mdpi.comrsc.org Each peak in the 2D spectrum links a specific proton signal to its attached carbon signal. This is crucial for assigning the ¹³C spectrum and unambiguously linking the proton and carbon skeletons of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons (typically over 2-4 bonds). mdpi.com It is instrumental in connecting different parts of the molecule, for instance, by showing a correlation between the protons on the carbon adjacent to the nitrogen (C2 and C6) and the carbons in the propanal side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.orgucl.ac.uk NOESY is particularly useful for determining the three-dimensional structure and preferred conformation of the piperidine ring and the orientation of the propanal substituent.

Illustrative NMR Data for this compound

Note: This table presents hypothetical chemical shifts (ppm) and correlations for illustrative purposes.

| Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC/HMBC Correlations (¹H-¹³C) |

| Aldehyde (CHO) | ~9.7 | ~202 | β-CH₂ | β-CH₂, α-CH₂ |

| α-CH₂ (to CHO) | ~2.4 | ~45 | β-CH₂, Aldehyde H | Aldehyde C, β-CH₂, Ring C2 |

| β-CH₂ | ~1.8 | ~28 | α-CH₂, Ring C2 H | α-CH₂, Ring C2 |

| Ring C2-H | ~2.9 | ~60 | Ring C3-H₂, β-CH₂ | Ring C3, C6, α-CH₂ |

| Ring C3, C4, C5-H₂ | 1.4-1.7 | 24-27 | Each other | Adjacent ring carbons |

| Ring C6-H₂ | ~2.6 | ~46 | Ring C5-H₂, Ring C2-H | Ring C2, C5 |

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. frontiersin.org The two techniques are complementary; FTIR measures the absorption of infrared light due to vibrations that cause a change in dipole moment, while Raman measures the inelastic scattering of light from vibrations that cause a change in polarizability. edinst.comphotothermal.com

For this compound, these techniques would identify key functional groups:

FTIR Spectroscopy: Would be highly sensitive to the polar C=O bond of the aldehyde, showing a strong, characteristic absorption band around 1725 cm⁻¹. The N-H stretch of the piperidine amine (if not N-substituted) and C-N stretching vibrations would also be readily observable. photothermal.com

Raman Spectroscopy: Would be particularly sensitive to the non-polar C-C and C-H bonds of the piperidine ring's carbon skeleton. photothermal.com The symmetric vibrations of the ring would provide information on its conformation. Raman is also advantageous for analyzing samples in aqueous media, as water is a weak Raman scatterer. edinst.com

By analyzing shifts in vibrational frequencies, these techniques can be used to study intermolecular interactions, such as hydrogen bonding involving the aldehyde or amine groups, and to investigate the conformational isomers of the piperidine ring (e.g., chair conformations with axial vs. equatorial substituents).

Illustrative Vibrational Frequencies for this compound

| Vibrational Mode | Technique of Observation | Expected Frequency (cm⁻¹) |

| N-H Stretch | FTIR | ~3300 |

| C-H Stretch (Aliphatic) | FTIR, Raman | 2850-3000 |

| C=O Stretch (Aldehyde) | FTIR | ~1725 |

| C-N Stretch | FTIR | 1000-1250 |

| Piperidine Ring Vibrations | Raman | 800-1200 |

Chromatographic Methodologies for Separation and Purity Assessment

Chromatography is essential for separating this compound from impurities, starting materials, or other components in a complex mixture, as well as for resolving its stereoisomers. researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

The carbon at position 2 of the piperidine ring in this compound is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-2-Piperidinepropanal). gcms.cz Enantiomers have identical physical properties in a non-chiral environment, but can be separated using chiral chromatography. sigmaaldrich.com

This technique uses a chiral stationary phase (CSP), often based on derivatized cyclodextrins or other chiral selectors, which interacts diastereomerically with the two enantiomers. gcms.czsigmaaldrich.com This differential interaction leads to different retention times, allowing for their separation and quantification. The determination of enantiomeric excess (ee), a measure of optical purity, is critical in pharmaceutical and biological contexts and is calculated from the peak areas of the two enantiomers. libretexts.orgheraldopenaccess.usnih.gov High-performance liquid chromatography (HPLC) is the most common platform for this type of separation. heraldopenaccess.us

Illustrative Chiral HPLC Separation Data

Note: This table presents hypothetical retention times for the enantiomers of this compound.

| Enantiomer | Retention Time (minutes) | Peak Area | Enantiomeric Excess (ee%) |

| (R)-2-Piperidinepropanal | 12.5 | 95000 | 90.0% |

| (S)-2-Piperidinepropanal | 14.2 | 5000 |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection specificity of mass spectrometry, providing unparalleled sensitivity and selectivity for analyzing complex mixtures. eag.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for quantifying low levels of compounds like this compound in complex matrices such as biological fluids or environmental samples. nih.gov The sample is first separated by LC. The eluent is then ionized, and a specific precursor ion (e.g., the molecular ion of this compound, m/z 141.1) is selected in the first mass analyzer. This ion is fragmented in a collision cell, and a specific product ion is monitored by the second mass analyzer. eag.com This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low limits of detection. nih.govnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC is well-suited for volatile compounds. libretexts.org While this compound itself may have limited volatility due to its polar functional groups, it can be chemically modified (derivatized) to increase its volatility and thermal stability for GC analysis. libretexts.org Similar to LC-MS/MS, GC-MS/MS uses MRM transitions for highly selective and sensitive quantification of the analyte in complex samples. hpst.cz The choice between LC-MS/MS and GC-MS/MS often depends on the sample matrix and the analyte's intrinsic properties.

Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | 141.1 m/z |

| Product Ion (Q3) | 84.1 m/z |

| Collision Energy | Optimized for maximum product ion intensity |

| Dwell Time | 50-100 ms |

Electrochemical Methods for Reaction Monitoring and Characterization

Electrochemical analysis provides a powerful suite of techniques for investigating chemical systems by studying the interplay between electricity and chemical reactions. These methods measure parameters like potential (E), current (i), and charge (Q) to yield valuable information on concentration, reaction kinetics, and mechanisms. youngin.com While direct electrochemical studies on this compound are not extensively documented, the well-established electrochemical behavior of its constituent functional groups—the piperidine ring and the aldehyde—provides a strong basis for its characterization and reaction monitoring.

The piperidine moiety is electrochemically active and can be studied through various methods. For instance, the nitrogen atom in the piperidine ring can undergo oxidation. frontiersin.org Electrochemical synthesis of piperidine derivatives through electroreductive cyclization of imines with dihaloalkanes has been successfully demonstrated, highlighting a key area where reaction monitoring is crucial. nih.govbeilstein-journals.org In such syntheses, monitoring the consumption of reactants and the formation of the piperidine ring can be achieved by tracking the changes in current or potential over time.

The aldehyde group is typically not electroactive in its native state. However, it can be converted into an electroactive adduct through derivatization with an electroactive compound, such as 2-thiobarbituric acid. researchgate.net This approach allows for sensitive detection and quantification using amperometric methods. researchgate.net

Commonly applied electrochemical techniques suitable for the analysis of this compound and related reactions include:

Cyclic Voltammetry (CV): A versatile technique used to probe the redox behavior of a species in solution. youngin.com By scanning the potential and measuring the resulting current, CV can identify the oxidation and reduction potentials of the piperidine ring or a derivatized aldehyde group. This information is crucial for understanding the thermodynamics of electron transfer processes and for selecting appropriate potentials for other electrochemical experiments. nih.gov The shape of the voltammogram can also offer insights into the reversibility of the redox reaction and the stability of the generated species.

Chronoamperometry (CA): This technique involves applying a potential step to the electrode and monitoring the resulting current as a function of time. youngin.com It is particularly useful for studying reaction kinetics and determining diffusion coefficients of electroactive species. youngin.com By analyzing the current decay according to the Cottrell equation, one can investigate processes like the diffusion of this compound to the electrode surface during a reaction. youngin.com

Square-Wave Voltammetry (SWV): A fast and highly sensitive technique that is well-suited for quantitative analysis. Its ability to discriminate against background currents makes it effective for detecting low concentrations of analytes. rsc.org SWV could be employed for the selective detection of this compound (after derivatization) or related reactants and products in complex mixtures. rsc.org

These methods can be implemented using screen-printed electrodes, which are disposable and suitable for in-field or on-site analysis of reaction progress without the need for extensive sample preparation. rsc.org

Table 1: Electrochemical Methods Applicable to this compound Analysis This table is interactive. You can sort and filter the data.

| Technique | Principle | Potential Application for this compound | Key Parameters Measured | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly between two set values, and the resulting current is measured. | Characterize redox potentials of the piperidine moiety or derivatized aldehyde; investigate reaction mechanisms. | Anodic and cathodic peak potentials (Epa, Epc), peak currents (ipa, ipc). | nih.gov, youngin.com |

| Chronoamperometry (CA) | A constant potential is applied, and the current is monitored over time. | Determine diffusion coefficients; study reaction kinetics. | Current (i) as a function of time (t). | youngin.com |

| Square-Wave Voltammetry (SWV) | A potential waveform combining a square wave with a staircase is applied. | Quantitative analysis and sensitive detection of reactants or products (e.g., derivatized aldehyde). | Peak current, peak potential. | rsc.org |

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Analysis

Microfluidics is the science and technology of processing and manipulating minute amounts of fluids (from nanoliters to picoliters) in channels with dimensions of tens to hundreds of micrometers. d-nb.infoelveflow.com These "Lab-on-a-Chip" or micro-total-analytical-systems (µTAS) integrate multiple laboratory processes like mixing, reaction, separation, and detection onto a single device. elveflow.comspectroscopyonline.com This miniaturization offers significant advantages for chemical analysis and synthesis, including drastically reduced consumption of samples and reagents, faster analysis times, superior process control, and the potential for high-throughput automation. d-nb.infonih.gov

For a compound like this compound, microfluidic platforms offer powerful capabilities for both its synthesis and its analysis in a high-throughput manner.

High-Throughput Synthesis and Reaction Optimization: The synthesis of piperidine derivatives has been shown to benefit significantly from microfluidic reactors. nih.govbeilstein-journals.org Compared to conventional batch-type reactions, continuous-flow microreactors provide a much larger surface-area-to-volume ratio, which enhances heat and mass transfer. nih.gov This leads to more efficient reactions, higher yields, and the ability to rapidly screen and optimize reaction conditions (e.g., temperature, residence time, reactant ratios) by simply adjusting flow rates. nih.govnih.gov The electrosynthesis of piperidines, for example, has been successfully performed in a flow microreactor, enabling preparative-scale synthesis through continuous operation. nih.govbeilstein-journals.org

High-Throughput Screening and Analysis: Microfluidic platforms are revolutionary for high-throughput screening (HTS), enabling the rapid testing of thousands of compounds. d-nb.infoinsightconferences.com Different platform architectures can be employed for the analysis of this compound or its related reactions:

Droplet-Based Microfluidics: This approach uses a continuous, immiscible carrier fluid (typically oil) to partition the aqueous sample into discrete picoliter to nanoliter droplets. Each droplet acts as an independent microreactor, allowing for millions of separate experiments to be performed in a single run. d-nb.inforsc.org This technology achieves ultrahigh throughput (up to 10^5 samples per day) and is ideal for screening large libraries of compounds or enzymes against this compound. rsc.org

Continuous-Flow Platforms: In these systems, reagents are continuously pumped through a network of microchannels. researchgate.net They are well-suited for kinetic studies, process optimization, and integration with online analytical techniques. For instance, a miniaturized capillary electrophoresis (CE) system with amperometric detection has been developed for the fast determination of aldehydes after derivatization. researchgate.net

Microarrays: These platforms consist of a large number of isolated micro-reactors on a single substrate, allowing many parallel experiments to be conducted simultaneously with very small reagent volumes. nih.gov

The integration of sophisticated detection methods is key to the power of these miniaturized systems. Techniques like mass spectrometry and electrochemical detection can be coupled directly to the microfluidic chip, providing sensitive and specific analysis of the reaction products in real-time. researchgate.netacs.org

Table 2: Comparison of Microfluidic Platforms for High-Throughput Analysis This table is interactive. You can sort and filter the data.

| Platform Type | Operating Principle | Typical Throughput | Sample Volume | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|---|---|---|

| Droplet-Based | Sample is encapsulated in discrete droplets within an immiscible carrier fluid. | Ultra-high (>100,000/day) | pL - nL | Massive parallelism, no sample dispersion, low cross-contamination. | High-throughput screening of enzyme libraries or reaction conditions. | d-nb.info, rsc.org |

| Continuous-Flow | Reagents are continuously pumped and mixed in microchannels. | High (variable) | nL - µL | Precise control of reaction time and conditions, easy integration with detectors. | Continuous synthesis, reaction optimization, kinetic analysis. | nih.gov, researchgate.net |

| Microarray | Thousands of isolated reactors are patterned on a single chip. | High (in parallel) | pL - nL | High degree of multiplexing, low reagent consumption. | Parallel screening of different catalysts or derivatization agents. | nih.gov |

Catalytic Strategies in 2 Piperidinepropanal Synthesis and Transformation

Homogeneous and Heterogeneous Catalysis in Piperidinepropanal Chemistry

Catalysis is broadly divided into two main types: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where the catalyst is in a different phase from the reactants. chemguide.co.uk Both approaches offer distinct advantages and are employed in the synthesis and modification of piperidine (B6355638) structures.

In homogeneous catalysis, the catalyst is uniformly dispersed within the reaction mixture, maximizing contact with reactants. libretexts.org This often leads to high activity and selectivity under mild reaction conditions due to well-defined active sites on a molecular level. ethz.ch Transition metal complexes are common homogeneous catalysts used for reactions like hydrogenation, hydroformylation, and cross-coupling, which are central to constructing and functionalizing piperidine rings. libretexts.org For instance, rhodium(I) complexes have been used for the highly diastereoselective hydrogenation of fluorinated pyridines to produce the corresponding piperidines. nih.gov

Heterogeneous catalysis involves a catalyst, typically a solid, with reactants in a liquid or gas phase. chemguide.co.uk These systems are advantageous for their ease of separation from the product mixture, which simplifies purification and allows for catalyst recycling, a key consideration for industrial-scale production. ethz.ch A classic example is the hydrogenation of a pyridine (B92270) precursor using palladium on a carbon support (Pd/C) to yield a piperidine ring. acs.org The synthesis of piperidine derivatives can be achieved via the oxidative amination of alkenes catalyzed by a gold(I) complex or through palladium-catalyzed enantioselective approaches. nih.gov

A direct comparison highlights the trade-offs between these two catalytic modalities.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants in the same phase (e.g., liquid) chemguide.co.uk | Catalyst and reactants in different phases (e.g., solid catalyst, liquid reactants) chemguide.co.uk |

| Selectivity | Generally high due to well-defined active sites ethz.ch | Can be lower; active sites may be less defined ethz.ch |

| Reaction Conditions | Often milder temperatures and pressures ethz.ch | Can require higher temperatures and pressures ethz.ch |

| Catalyst Separation | Difficult and often expensive, may require distillation or extraction libretexts.org | Simple, typically by filtration or centrifugation ethz.ch |

| Recycling | Challenging and expensive ethz.ch | Generally straightforward and cost-effective ethz.ch |

| Heat & Mass Transfer | Generally efficient ethz.ch | Can be limited by diffusion to the catalyst surface ethz.ch |

Organocatalysis and Enzyme Catalysis for Enantioselective Transformations

Achieving stereocontrol, particularly in the synthesis of chiral molecules for pharmaceutical applications, often requires specialized catalysts. Organocatalysis and enzyme catalysis have emerged as powerful, metal-free alternatives for enantioselective transformations.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.gov These catalysts are often inexpensive, stable, and less sensitive to air and moisture compared to many organometallic counterparts. nih.gov Piperidine itself is a well-known organocatalyst used in base-catalyzed reactions like Knoevenagel condensations. mdpi.com For enantioselective synthesis, chiral organocatalysts are employed. For example, the amino acid proline, which shares a cyclic secondary amine structure with piperidine, is a highly effective catalyst for asymmetric aldol (B89426) reactions, demonstrating how a chiral scaffold can induce stereoselectivity. youtube.com Such principles can be applied to create chiral piperidine derivatives by reacting a piperidine-containing nucleophile with an electrophile in the presence of a chiral catalyst that controls the facial selectivity of the attack.

Enzyme catalysis offers unparalleled selectivity and efficiency, operating under mild, aqueous conditions. libretexts.orgugent.be Enzymes can achieve extremely high reaction rates and are highly specific for their substrates. libretexts.org In piperidine chemistry, enzymes are being developed for selective functionalization. Researchers have used directed evolution to create enzymes that can selectively oxidize specific C–H bonds on a piperidine ring, installing a "handle" for further chemical modification. acs.org This strategy allows for the synthesis of complex substituted piperidines from simple precursors. acs.org Furthermore, engineered cytochrome P450 enzymes have demonstrated the ability to catalyze carbene N-H insertions to produce biologically relevant α-amino lactones with exceptional enantioselectivity and high turnover numbers. nih.gov Chemo-enzymatic methods, which combine enzymatic and traditional chemical steps, can be used to dearomatize pyridinium (B92312) salts to access enantioenriched substituted piperidines. acs.org

Photoredox and Electrocatalytic Approaches in 2-Piperidinepropanal Functionalization

Modern synthetic chemistry has increasingly turned to photoredox and electrocatalysis to enable reactions that are difficult to achieve through traditional thermal methods. These approaches use light or electricity, respectively, to generate highly reactive intermediates under exceptionally mild conditions.

Photoredox catalysis uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer processes to activate substrates. nih.gov This allows for the generation of radical intermediates, which can participate in a wide range of bond-forming reactions. nih.gov This strategy is particularly powerful for C–H functionalization. A catalytic cycle can be designed to achieve the formal abstraction of a hydride from an unactivated Csp³–H bond, including those on a piperidine ring, to generate a carbocation that can then be trapped by a nucleophile. chemrxiv.org This opens up pathways for direct C-C or C-heteroatom bond formation on the piperidine core. chemrxiv.org Similarly, photoredox methods are effective for the oxo-functionalization of alkenes, which could be a potential route to synthesize the propanal side chain of this compound from an appropriate alkene precursor. rsc.org

Electrocatalysis utilizes an electric potential to drive redox reactions. It offers a reagent-free method for oxidation and reduction, with the ability to finely tune the reaction's driving force by adjusting the applied voltage. While its application specifically to this compound functionalization is an emerging area, the principles of electrochemical synthesis are well-suited for modifying complex organic molecules. Electrocatalytic methods are being explored for various organic transformations, and their application to the synthesis and functionalization of N-heterocycles like piperidine represents a promising frontier for developing greener and more efficient synthetic routes.

Development of Novel Catalytic Systems for Efficiency and Selectivity Enhancement

Key goals in modern catalyst design include:

Enhanced Efficiency and Selectivity: The development of catalysts with higher turnover numbers and better control over product formation is crucial. rsc.org For CO2 conversion, for instance, catalysts are sought that offer both high conversion rates and excellent selectivity towards a single desired product. aaqr.org Modifications such as doping, creating heterojunctions, or engineering vacancies in materials like CeO2 are strategies used to boost catalytic activity and selectivity. frontiersin.org

Multifunctional Catalysts: Designing single catalysts that can perform multiple reaction steps in one pot streamlines synthesis, reduces waste, and improves efficiency. mdpi.com A multifunctional catalyst might, for example, combine hydrocracking and desulfurization capabilities in a single reactor system. mdpi.com

Sustainability and Green Chemistry: A major focus is on developing catalysts that operate under milder conditions, utilize renewable feedstocks, and can be easily recycled. rsc.org This includes designing catalysts for use in environmentally benign solvent systems, such as ionic liquids or supercritical fluids, which can enhance catalyst activity and simplify product separation. pitt.edu

Advanced Synthesis Methods: The performance of a catalyst is highly dependent on its physical and chemical properties. Advanced synthesis techniques such as atomic layer deposition (ALD), sol-gel processes, and microwave-assisted synthesis are being used to create catalysts with precisely controlled structures, such as specific pore sizes or surface compositions, leading to optimized performance. mdpi.com

For piperidine chemistry, these developments translate to creating more robust catalysts for asymmetric hydrogenation, developing enzymes with tailored specificities through directed evolution, and designing photoredox systems that can functionalize the piperidine core with surgical precision. acs.orgacs.org

Computational and Theoretical Studies of 2 Piperidinepropanal

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic structure of 2-Piperidinepropanal, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and predict various molecular properties. ufla.br